BenchChemオンラインストアへようこそ!

Butylcycloheptylprodigiosin

Multidrug resistance Cancer pharmacology Prodiginines

4-Butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole, commonly referred to as (±)-Butylcycloheptylprodigiosin or bPGN, is a macrocyclic tripyrrole alkaloid belonging to the prodigiosin family of bacterial secondary metabolites. This red-pigmented compound, with CAS 352304-41-7 and molecular formula C25H33N3O, exhibits a distinctive ortho-pyrrolophane architecture featuring a nine-membered carbocyclic ring (cyclononane) fused to a bipyrrole moiety.

Molecular Formula C25H33N3O
Molecular Weight 391.5 g/mol
Cat. No. B15136177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylcycloheptylprodigiosin
Molecular FormulaC25H33N3O
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCCCC1CCCCCCC2=C1C=C(N2)C=C3C(=CC(=N3)C4=CC=CN4)OC
InChIInChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-21-20(18)15-19(27-21)16-24-25(29-2)17-23(28-24)22-13-9-14-26-22/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16+
InChIKeyVKFOCULFEFSDPI-LFVJCYFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole (Butylcycloheptylprodigiosin) Procurement & Technical Overview


4-Butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole, commonly referred to as (±)-Butylcycloheptylprodigiosin or bPGN, is a macrocyclic tripyrrole alkaloid belonging to the prodigiosin family of bacterial secondary metabolites [1]. This red-pigmented compound, with CAS 352304-41-7 and molecular formula C25H33N3O, exhibits a distinctive ortho-pyrrolophane architecture featuring a nine-membered carbocyclic ring (cyclononane) fused to a bipyrrole moiety [2]. While originally isolated from Streptomyces species, its unambiguous structure has been confirmed through total synthesis, resolving prior misassignment controversies [3].

Why Simple Substitution of 4-Butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole with Other Prodigiosins Is Not Advisable


Although butylcycloheptylprodigiosin shares the tripyrrole chromophore with other prodigiosins, its unique macrocyclic cyclononane architecture and specific substitution pattern confer distinct pharmacological properties that preclude generic substitution [1]. Direct comparative studies reveal that butylcycloheptylprodigiosin is a substrate for MDR1 and BCRP efflux pumps, whereas the closely related linear analog undecylprodigiosin is not, resulting in divergent susceptibility to multidrug resistance mechanisms [2]. Furthermore, butylcycloheptylprodigiosin's cytotoxicity is unaffected by radiation doses up to 5 Gy, in stark contrast to undecylprodigiosin which exhibits fivefold enhanced toxicity under low-dose radiation (1–3 Gy) [3]. These quantitative differential properties underscore that procurement decisions must be based on the specific compound's validated performance metrics rather than class-level assumptions.

Quantitative Differentiation Evidence for 4-Butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole vs. Closest Analogs


Direct Head-to-Head Comparison: Butylcycloheptylprodigiosin vs. Undecylprodigiosin Cytotoxicity in Multidrug-Resistant Cancer Cells

In a direct head-to-head comparison using MDR1-overexpressing EPG85.257RDB cells, butylcycloheptylprodigiosin exhibited significantly reduced toxicity compared to the parent cell line, confirming its status as an MDR1 substrate. In contrast, undecylprodigiosin demonstrated equipotent toxicity regardless of MDR1 or BCRP expression [1]. Efflux kinetics showed butylcycloheptylprodigiosin was actively exported at a rate of 2.66 dF/min in the absence of verapamil, which was partially reduced to 1.41 dF/min upon P-gp inhibition [1].

Multidrug resistance Cancer pharmacology Prodiginines

Direct Head-to-Head Comparison: Radiation-Modulated Cytotoxicity in MCF-7 Breast Cancer and HDF Fibroblast Cells

A comparative study evaluated cytotoxicity of butylcycloheptylprodigiosin and undecylprodigiosin with and without radiation. Undecylprodigiosin displayed at least a fivefold increase in cytotoxicity at low radiation doses (1 and 3 Gy) on MCF-7 and HDF cells (P < 0.05). In contrast, butylcycloheptylprodigiosin's toxicity remained dose-dependent but was entirely unaffected by any radiation dose up to 5 Gy (P > 0.05) [1].

Photodynamic therapy Radiosensitization Cancer cytotoxicity

Cross-Study Comparable: Liposomal Formulation Cytotoxicity Against Prostate and Hepatic Cancer Cells

Liposomal encapsulation of butylcycloheptylprodigiosin (Lipo-BcProd) yielded IC50 values of 7.7 µg/mL against PC3 prostate carcinoma cells and 7.1 µg/mL against HEPG-2 hepatocellular carcinoma cells [1]. In the same study, liposomal resistomycin (Lipo-Res) exhibited superior potency with IC50 values of 4.30 µg/mL (PC3) and 2.1 µg/mL (HEPG-2) [1].

Liposomal drug delivery Prostate cancer Hepatocellular carcinoma

Class-Level Inference: Unique Pre-miR-21 Binding and Dicer Inhibition Activity

In a high-throughput differential scanning fluorimetry screen of natural products, butylcycloheptyl prodiginine (bPGN) was identified as the most potent compound capable of binding the stem-loop structure of pre-miR-21 and inhibiting Dicer-mediated processing both in vitro and in cells [1]. Treatment of HCT-116 colorectal cancer cells with bPGN led to modulation of miR-21 target genes (PDCD4 and PTEN) and inhibition of cellular proliferation [1].

microRNA therapeutics RNA-binding small molecules Colorectal cancer

Class-Level Inference: Structural Determinants of DNA Cleavage Activity

Structure-activity relationship studies by Fürstner et al. demonstrated that butylcycloheptylprodigiosin (compound 6) induces oxidative cleavage of double-stranded DNA in the presence of Cu(II). Notably, synthetic analogues in which the terminal pyrrole ring was replaced with alternative (hetero)arene moieties exhibited complete loss of this DNA cleavage activity [1].

DNA cleavage Copper-mediated oxidation Structural analogs

Supporting Evidence: Synthetic Accessibility and Purity Benchmarks

A concise total synthesis of butylcycloheptylprodigiosin has been developed, enabling reliable access to the compound in sufficient purity for biological evaluation [1]. Key to this approach is a two-step synthesis of the macrocyclic formylpyrrole core from cyclononenone, streamlining the overall route [1]. Commercially available lots are typically offered at ≥93% purity .

Total synthesis Chemical procurement Purity specifications

Optimal Application Scenarios for 4-Butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole Based on Quantitative Evidence


Investigating RNA-Small Molecule Interactions and miRNA Biogenesis

Based on its demonstrated ability to directly bind pre-miR-21 and inhibit Dicer-mediated processing in HCT-116 colorectal cancer cells [1], this compound is ideally suited as a chemical probe for studying the molecular mechanisms of miRNA maturation and for validating pre-miR-21 as a therapeutic target in oncology research.

Mechanistic Studies of Copper-Dependent DNA Cleavage by Prodigiosins

The compound's ability to induce oxidative double-stranded DNA cleavage in the presence of Cu(II), coupled with the complete loss of this activity in terminal-ring-modified analogues [1], makes it a valuable tool for elucidating the structural requirements for metal-mediated DNA damage by prodigiosin-class natural products.

Evaluating MDR1/BCRP Substrate Profiles in Drug Efflux Research

As a confirmed MDR1 and BCRP substrate with quantifiable efflux kinetics (2.66 dF/min in EPG85.257RDB cells) [1], butylcycloheptylprodigiosin serves as a useful reference compound for calibrating multidrug resistance assays and for comparative studies aimed at identifying non-substrate prodigiosin analogues for oncology applications.

Liposomal Formulation Development for Targeted Anticancer Delivery

Liposomal encapsulation of butylcycloheptylprodigiosin yields measurable cytotoxicity against PC3 prostate cancer (IC50 = 7.7 µg/mL) and HEPG-2 hepatic cancer (IC50 = 7.1 µg/mL) cell lines [1], supporting its use in formulation optimization studies aimed at improving the bioavailability and tumor-targeting properties of macrocyclic prodigiosins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butylcycloheptylprodigiosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.